molecular formula C14H10BrNO2 B12617133 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-38-6

9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12617133
CAS No.: 919291-38-6
M. Wt: 304.14 g/mol
InChI Key: PXUXIFXXTBTUKX-UHFFFAOYSA-N
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Description

9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolin-1(2H)-one family. This scaffold is recognized for its diverse bioactivities, including anticancer, anti-inflammatory, and 5-HT3 antagonistic properties . The compound features a bromine atom at position 9 and a hydroxymethyl group at position 6, which likely enhance its reactivity and interactions with biological targets. These substituents may influence solubility, metabolic stability, and binding affinity, making it a promising candidate for drug discovery .

Properties

CAS No.

919291-38-6

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

9-bromo-6-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-1-2-11-9(7-17)5-8-3-4-16-14(18)13(8)12(11)6-10/h1-6,17H,7H2,(H,16,18)

InChI Key

PXUXIFXXTBTUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CO

Origin of Product

United States

Preparation Methods

Method A: Bromination and Hydroxymethylation

  • Starting Material : Begin with benzo[h]isoquinolin-1-one.
  • Bromination : The starting material is treated with bromine in an appropriate solvent (such as dichloromethane) under controlled conditions to introduce the bromine substituent at the 9th position.
  • Hydroxymethylation : The brominated compound is then subjected to a hydroxymethylation reaction using formaldehyde in the presence of a base (like sodium hydroxide) to introduce the hydroxymethyl group at the 6th position.

Yield and Efficiency : This method typically yields moderate to high efficiency depending on reaction conditions, with reported yields around 70-85%.

Method B: One-Pot Synthesis

This method combines both bromination and hydroxymethylation in a one-pot reaction.

  • Reagents : Use a mixture of formaldehyde, bromine, and a catalytic amount of an acid (like hydrochloric acid).
  • Procedure : The mixture is stirred at room temperature, allowing for simultaneous bromination and hydroxymethylation.
  • Isolation : After completion, the product is extracted using organic solvents, followed by purification through column chromatography.

Yield and Efficiency : This method has been shown to provide yields in the range of 60-75%, with the advantage of reduced reaction time.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Method A High selectivity for positions Requires multiple steps 70-85%
Method B Time-efficient Possible side reactions 60-75%

Research Findings

Recent studies have highlighted the biological activities associated with compounds similar to 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one:

  • Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial strains.

  • Anticancer Properties : Research indicates potential mechanisms involving DNA interaction, which may inhibit cancer cell proliferation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Features Reference
9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one Bromo (C9), hydroxymethyl (C6) C₁₀H₈BrNO₂ Hydroxymethyl enhances solubility; bromo increases electrophilicity
3-(3-Bromobenzyl)isoquinolin-1(2H)-one 3-Bromobenzyl (C3) C₁₆H₁₂BrNO Benzyl group improves lipophilicity; bromine stabilizes π-π interactions
7-Chloro-6-[(3R)-pyrrolidin-3-ylmethoxy]isoquinolin-1(2H)-one Chloro (C7), pyrrolidinylmethoxy (C6) C₁₄H₁₅ClN₂O₂ Chloro vs. bromo alters electronic effects; pyrrolidine enhances solubility
6-Bromo-2-methylisoquinolin-1(2H)-one Bromo (C6), methyl (C2) C₁₀H₈BrNO Methyl increases steric hindrance; bromo position affects binding

Key Observations :

  • Substituent Position: Bromine at C9 (target compound) vs.
  • Hydroxymethyl vs. Alkyl Groups: The hydroxymethyl group in the target compound improves aqueous solubility compared to lipophilic benzyl or methyl substituents in analogues like 3-(3-bromobenzyl)isoquinolin-1(2H)-one .
  • Halogen Effects : Bromine (larger, polarizable) vs. chlorine (smaller, less polarizable) influences intermolecular interactions, as seen in 7-chloro derivatives .

Bioactivity Profiles

  • Anticancer Activity: The target compound’s hydroxymethyl group may facilitate hydrogen bonding with biological targets, akin to triazole-modified 9-bromonoscapine derivatives, which show enhanced anticancer activity via tubulin binding .
  • 5-HT3 Antagonism: Isoquinolin-1(2H)-ones with electron-withdrawing groups (e.g., bromo, chloro) exhibit improved receptor affinity, as demonstrated in 3-(3-bromobenzyl)isoquinolin-1(2H)-one .
  • TNF-α Inhibition: Methyl or benzyl substituents (e.g., 6-bromo-2-methylisoquinolin-1(2H)-one) may reduce steric clashes in enzyme binding pockets compared to hydroxymethyl groups .

Biological Activity

9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, characterized by a heterocyclic aromatic structure. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features, including a bromine atom and a hydroxymethyl group, contribute to its reactivity and potential therapeutic effects.

The molecular formula of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is C14H10BrNO2C_{14}H_{10}BrNO_2 with a molecular weight of 304.14 g/mol. The compound's structure includes:

  • A bromine atom at the 9th position
  • A hydroxymethyl group at the 6th position

These modifications enhance the compound's biological activity compared to other isoquinoline derivatives.

Antimicrobial Activity

Research indicates that 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one exhibits potential antimicrobial properties. Its mechanism likely involves interaction with microbial DNA or proteins, inhibiting their function and leading to cell death.

Anticancer Activity

The compound has shown promise in anticancer applications, potentially targeting various cancer cell lines. Studies suggest that it may inhibit specific enzymes or disrupt cellular processes associated with cancer progression.

The biological activity of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is attributed to its ability to bind to critical molecular targets within cells. This binding can alter the structure and function of proteins or nucleic acids, leading to:

  • Inhibition of enzyme activity
  • Disruption of cellular pathways associated with growth and proliferation

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-oneSimilar isoquinoline coreDifferent substitution pattern
5-Bromoisoquinolin-1(2H)-oneIsoquinoline baseLacks hydroxymethyl group
6-Bromo-2-methylisoquinolin-1(2H)-oneMethyl substitutionPotentially altered biological activity

The comparative analysis highlights how structural variations influence biological activity, emphasizing the unique properties of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one.

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